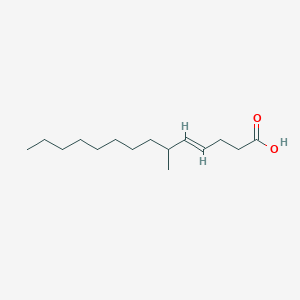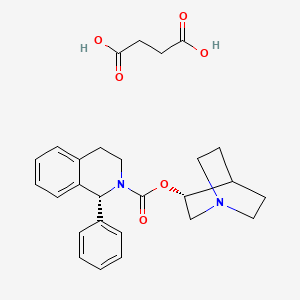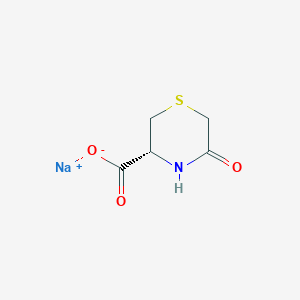
Dimethylsulfoniopropionate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsulfonioproprionate-d6 (DMSP-d6) is a stable isotope of dimethylsulfonioproprionate, a naturally occurring organic compound found in marine environments. It is a sulfur-containing compound that plays a critical role in global sulfur cycling, and is used as a tracer in scientific research to study the role of sulfur cycling in the marine environment. DMSP-d6 is also an important compound for studying the biogeochemistry of the oceans, as it is a major component of marine sulfur cycling. In addition, DMSP-d6 is used in laboratory experiments to study the biochemical and physiological effects of sulfur cycling in the marine environment.
Applications De Recherche Scientifique
Communautés microbiennes marines
Le DMSP-d6 joue un rôle crucial dans le métabolisme des communautés microbiennes marines. Il sert de composé soufré organique clé produit par le phytoplancton et les macrophytes, et est métabolisé par le bactérioplancton hétérotrophe {svg_1}. L'absorption et l'accumulation du DMSP-d6 par différentes fractions de la communauté microbienne peuvent influencer de manière significative la composition microbienne et l'abondance des gènes dégradant le DMSP, affectant ainsi le cycle du soufre dans les milieux marins {svg_2}.
Régulation climatique
Le DMSP-d6 est impliqué dans la régulation du climat par sa conversion en sulfure de diméthyle (DMS), un aérosol actif sur le plan climatique. La réponse des communautés microbiennes à l'enrichissement en DMSP-d6 varie, certaines préférant cliver le DMSP en DMS, ce qui a des implications pour les niveaux de soufre atmosphérique et potentiellement pour le changement climatique {svg_3}.
Protection contre le stress chez les organismes marins
Le DMSP-d6 fonctionne comme un cryoprotecteur et un osmolyte, offrant une protection contre le stress aux organismes marins. Il aide à maintenir l'intégrité cellulaire contre les variations de salinité et de température, ce qui est vital pour la survie du phytoplancton et des bactéries marines {svg_4}.
Chimiotaxie et cycle des nutriments
Le DMSP-d6 sert de chimio-attractant pour les organismes marins, jouant un rôle dans la chimiotaxie. Il contribue également au cycle des nutriments en agissant comme une source de carbone et de soufre pour les microbes marins, soutenant ainsi le réseau trophique marin {svg_5}.
Voies de biosynthèse alternatives
La recherche a mis en évidence des enzymes de biosynthèse alternatives pour le DMSP-d6 dans des microbes divers et abondants. Cette découverte élargit la compréhension de la production de DMSP au-delà des voies traditionnelles et met en évidence le rôle de ces enzymes dans le cycle mondial du soufre {svg_6}.
Activité microbienne dans la glace de mer
Le DMSP-d6 et son dérivé, le diméthylsulfoxyde (DMSO), sont produits en concentrations élevées par les communautés microbiennes dans la glace de mer. Ces métabolites sont impliqués dans le cycle du gaz refroidissant le climat, le sulfure de diméthyle, et jouent un rôle dans l'environnement extrême de la glace de mer {svg_7}.
Cycle du soufre dans les eaux oligotrophes
Dans les eaux oligotrophes, comme celles que l'on trouve dans la Grande Barrière de Corail, l'absorption du DMSP-d6 par les communautés microbiennes est un facteur clé du cycle du soufre. L'utilisation du DMSP-d6 par les cellules dans ces environnements limités en nutriments fournit des informations sur les processus métaboliques des communautés microbiennes des eaux plus profondes {svg_8}.
Production mondiale de DMSP
La présence d'enzymes de biosynthèse du DMSP-d6 dans des algues diverses et abondantes dans l'environnement, en particulier les espèces de Pelagophyceae formant des fleurs, indique une contribution importante à la production mondiale de DMSP. Ces algues sont maintenant reconnues comme étant des productrices de DMSP plus abondantes qu'on ne le pensait auparavant, soulignant leur importance dans le cycle mondial du soufre {svg_9}.
Mécanisme D'action
Target of Action
Dimethylsulfonioproprionate (DMSP) is primarily targeted by marine organisms, including plants, marine algae, and dinoflagellates . It is also targeted by certain bacteria, which have been found to play a significant role in the global sulfur cycle .
Mode of Action
DMSP interacts with its targets through a process known as bacterial catabolism . In this process, DMSP is degraded by marine bacteria to produce dimethylsulfide (DMS), a climatically important gas . An alternative pathway results in the release of methanethiol, a highly reactive volatile sulfur compound .
Biochemical Pathways
DMSP is involved in several biochemical pathways. It is synthesized from methionine (Met) via three distinct synthesis pathways . The degradation of DMSP can occur via cleavage to DMS and acrylic acid or demethylation and demethiolation to methanethiol . These reactions are catalyzed by various enzymes, including DddX, which catalyzes a two-step reaction: the ligation of DMSP and CoA, and the cleavage of DMSP-CoA to produce DMS and acryloyl-CoA .
Pharmacokinetics
It is known that dmsp is a highly abundant sulfur metabolite in marine ecosystems , suggesting that it is readily absorbed and distributed in these environments.
Result of Action
The action of DMSP has significant molecular and cellular effects. It has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism . DMSP achieves this by decreasing mitochondrial content and improving mitochondrial function in C. elegans at the old stage, which is achieved via enhancing autophagy flux .
Action Environment
The action of DMSP is influenced by environmental factors. It is produced in massive quantities by phytoplankton in the North Atlantic and Antarctic oceans . The degradation of DMSP by marine bacteria ensures an important role for both compounds in the global sulfur cycle . Furthermore, bacteria have been found to be key DMSP producers in deep seawater and sediment , indicating that the action, efficacy, and stability of DMSP are influenced by the marine environment.
Orientations Futures
The study of DMSP and its derivatives continues to be a significant area of research due to their roles in global sulfur cycling and atmospheric chemistry . Future studies may focus on the discovery and characterization of novel substrates and enzymes involved in organosulfur cycling, as well as investigations of deep sea and sedimentary organic sulfur .
Analyse Biochimique
Biochemical Properties
Dimethylsulfonioproprionate-d6 participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis processes of different organisms including plants, marine algae, and dinoflagellates . Furthermore, it is known to interact with bacterial uptake systems and contributes to the degradation processes in marine bacteria .
Cellular Effects
Dimethylsulfonioproprionate-d6 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote longevity and prevent age-associated functional decline in Caenorhabditis elegans, a soil-dwelling organism .
Molecular Mechanism
The molecular mechanism of action of Dimethylsulfonioproprionate-d6 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, exposure to Dimethylsulfonioproprionate-d6 led to the recruitment of enzymes from preexisting metabolic pathways in marine bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethylsulfonioproprionate-d6 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, DMSP concentrations per cell increased approximately 38% in the 33 °C treatment cultures over 120 hours .
Dosage Effects in Animal Models
The effects of Dimethylsulfonioproprionate-d6 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dimethylsulfonioproprionate-d6 is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels . For instance, marine bacteria either mineralize Dimethylsulfonioproprionate-d6 through the demethylation pathway or transform it to DMS through the cleavage pathway .
Transport and Distribution
Dimethylsulfonioproprionate-d6 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Dimethylsulfonioproprionate-d6 and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a study has provided the first visualization of DMSP at sub-cellular levels, tracking the fate of a stable sulfur isotope from its incorporation by microalgae as inorganic sulfate to its biosynthesis and exudation as DMSP, and finally its uptake and degradation by bacteria .
Propriétés
IUPAC Name |
3-[bis(trideuteriomethyl)sulfonio]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPOZTRSOAQFIK-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CCC(=O)[O-])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
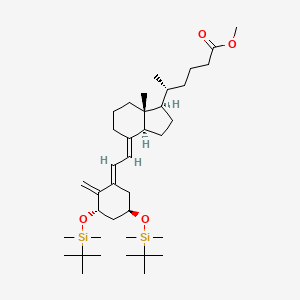
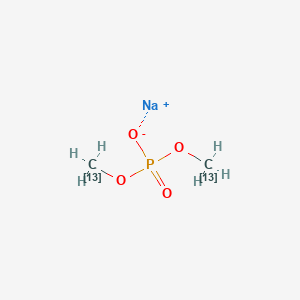





![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)
